2-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
Overview
Description
The compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many important natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a pyrrole ring attached to a benzoyl group . The exact structure would depend on the specific locations of these groups and any additional substituents.Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions, including electrophilic substitution and reactions with oxidizing and reducing agents . The specific reactions would depend on the other functional groups present in the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrrole derivatives are generally polar and have the ability to form hydrogen bonds . They may also exhibit aromaticity, which can affect their chemical reactivity .Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
Research has highlighted the design and synthesis of compounds similar to 2-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), with implications for antitumor activity. These compounds demonstrate significant inhibition of both enzymes, leading to the inhibition of tumor cell growth in culture, showcasing their potential as therapeutic agents against cancer (Gangjee et al., 2000).
Novel Pyrrolo-Pyridines Synthesis
Another study explored the reactions of β-(lithiomethyl)azines with nitriles, providing a pathway to synthesize pyrrolo-pyridines and related compounds. This method indicates the versatility of nitrile and pyrrole derivatives in constructing complex heterocyclic structures that could be of interest in pharmaceutical and material science research (Davis et al., 1992).
Development of Polyimides
Research into novel pyridine-containing aromatic dianhydride monomers derived from compounds related to this compound led to the synthesis of new polyimides. These materials exhibit good solubility, thermal stability, and mechanical properties, making them suitable for applications in electronics and aerospace industries (Wang et al., 2006).
Antifolate Agents
Compounds structurally similar to this compound have been synthesized as classical and nonclassical antifolates, showing potent inhibition of DHFR. These studies underscore the potential of these compounds as therapeutic agents for treating diseases caused by pathogens and tumors by inhibiting the folate pathway (Gangjee et al., 2007).
Metabotropic Glutamate Receptor Imaging
A derivative of this compound was identified as a candidate for positron emission tomography (PET) imaging agents of metabotropic glutamate receptor subtype 5 (mGluR5). This highlights its potential application in neuroimaging to study various neurological conditions (Shimoda et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been used as linkers in the development of antibody-drug conjugates (adcs) . These linkers are designed to attach to specific proteins or other molecules in the body .
Mode of Action
The compound acts as a linker in ADCs . It contains a maleimide group and an NHS ester, which can be used to label proteins, amine-modified oligonucleotides, and other primary amine-containing molecules . The compound’s interaction with its targets results in the formation of a stable bond, allowing the attached drug to be delivered directly to the target cells .
Biochemical Pathways
In the context of adcs, the compound would likely influence the pathways related to the targeted delivery of drugs to specific cells .
Pharmacokinetics
As a component of adcs, its bioavailability would be influenced by the properties of the conjugated antibody and drug .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific drug conjugated to it via the ADC. The intended result is typically the selective delivery of the drug to target cells, reducing off-target effects and potentially improving the efficacy of the drug .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and the presence of specific enzymes, which could affect the stability of the compound and its ability to bind to its targets . .
Future Directions
Properties
IUPAC Name |
2-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c20-13-17-7-1-2-9-18(17)19(22)16-8-5-6-15(12-16)14-21-10-3-4-11-21/h1-9,12H,10-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQRKAFIEVKELN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643470 | |
Record name | 2-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-72-5 | |
Record name | Benzonitrile, 2-[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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